molecular formula C8H16ClNO B3041029 8-Methyl-8-azabicyclo[3.2.1]octan-3-ol hydrochloride CAS No. 258345-27-6

8-Methyl-8-azabicyclo[3.2.1]octan-3-ol hydrochloride

Cat. No. B3041029
CAS RN: 258345-27-6
M. Wt: 177.67 g/mol
InChI Key: ASWRTDCDFPALAX-UHFFFAOYSA-N
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Description

8-Methyl-8-azabicyclo[3.2.1]octan-3-ol, also known as Tropine, is a compound with the molecular formula C8H15NO . It is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities .


Synthesis Analysis

Research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide across the years . Most of the approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold .


Molecular Structure Analysis

The molecular structure of 8-Methyl-8-azabicyclo[3.2.1]octan-3-ol can be viewed using Java or Javascript . The structure is also available as a 2d Mol file or as a computed 3d SD file .


Chemical Reactions Analysis

The stereochemical control in the synthesis of 8-Methyl-8-azabicyclo[3.2.1]octan-3-ol is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture or in a desymmetrization process starting from achiral tropinone derivatives .


Physical And Chemical Properties Analysis

The physical and chemical properties of 8-Methyl-8-azabicyclo[3.2.1]octan-3-ol include a molecular weight of 141.2108 . More detailed properties such as phase change data, gas phase ion energetics data, and gas chromatography data may be available at NIST subscription sites .

Scientific Research Applications

Plant Growth Regulation

One study discusses 1-Methylcyclopropene (1-MCP), highlighting its role as a plant growth regulator that inhibits ethylene action, thereby affecting a broad range of fruits, vegetables, and floriculture crops. This compound is used to delay ripening and senescence, indicating that related compounds, including possibly 8-Methyl-8-azabicyclo[3.2.1]octan-3-ol hydrochloride, could have applications in agriculture and post-harvest management to extend the shelf life of produce (Blankenship & Dole, 2003).

Medicinal Chemistry

Another study on 8-Hydroxyquinoline derivatives underlines the importance of such compounds in medicinal chemistry due to their significant biological activities. They have been explored for therapeutic targets against diseases like cancer, HIV, and neurodegenerative disorders. This suggests that compounds with similar structures, including this compound, could potentially be modified to target a broad spectrum of diseases (Gupta, Luxami, & Paul, 2021).

Chemical Toxicity and Environmental Impact

Research on the toxicity and environmental impact of chemicals, such as triclosan and chlorinated dibenzo-p-dioxins, provides insight into the importance of assessing the safety and ecological effects of chemical compounds. This area of research is critical for ensuring that any applications of this compound are safe for humans and the environment (Bedoux et al., 2012) (Wassom, Huff, & Loprieno, 1977).

Future Directions

The future directions in the research of 8-Methyl-8-azabicyclo[3.2.1]octan-3-ol could involve the development of more efficient and stereoselective synthesis methods . Additionally, given its biological activity, further exploration into its potential applications in pharmaceuticals could be another area of interest.

Mechanism of Action

Target of Action

The primary target of 8-Methyl-8-azabicyclo[32It’s known that the 8-azabicyclo[321]octane scaffold is the central core of the family of tropane alkaloids . Tropane alkaloids display a wide array of interesting biological activities , suggesting that this compound may interact with similar targets.

Biochemical Pathways

The exact biochemical pathways affected by 8-Methyl-8-azabicyclo[32As it shares a core structure with tropane alkaloids , it might influence similar biochemical pathways. More detailed studies are required to elucidate these pathways.

Result of Action

The molecular and cellular effects of 8-Methyl-8-azabicyclo[32Given its structural similarity to tropane alkaloids , it may have comparable effects

properties

IUPAC Name

8-methyl-8-azabicyclo[3.2.1]octan-3-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO.ClH/c1-9-6-2-3-7(9)5-8(10)4-6;/h6-8,10H,2-5H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASWRTDCDFPALAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2CCC1CC(C2)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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